molecular formula C13H9Cl2N3O B15038389 N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B15038389
M. Wt: 294.13 g/mol
InChI Key: NNCHMEFQHKUBRW-REZTVBANSA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3,4-dichlorobenzaldehyde+pyridine-3-carbohydrazideN’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide\text{3,4-dichlorobenzaldehyde} + \text{pyridine-3-carbohydrazide} \rightarrow \text{N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide} 3,4-dichlorobenzaldehyde+pyridine-3-carbohydrazide→N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.

    Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks.

    Biological Studies: The compound is investigated for its enzyme inhibition properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,3-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both the dichlorophenyl and pyridine moieties, which confer distinct chemical reactivity and biological activity. The dichlorophenyl group enhances its potential for forming stable metal complexes, while the pyridine moiety provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-4-3-9(6-12(11)15)7-17-18-13(19)10-2-1-5-16-8-10/h1-8H,(H,18,19)/b17-7+

InChI Key

NNCHMEFQHKUBRW-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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